molecular formula C25H22FN3O3S B2837280 N-(3,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901242-61-3

N-(3,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No. B2837280
CAS RN: 901242-61-3
M. Wt: 463.53
InChI Key: GOFJHZBWSGCZDK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H22FN3O3S and its molecular weight is 463.53. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Potential

  • Antipsychotic-like Profile in Animal Tests : A study described the antipsychotic-like profile of certain compounds in behavioral animal tests, noting that they did not interact with dopamine receptors. The research aimed at synthesizing compounds with potential antipsychotic effects without the side effects associated with dopamine receptor interaction (Wise et al., 1987).

Antioxidant and Antibacterial Activities

  • Oxadiazole Derivatives with Antioxidant and Antibacterial Activities : Research on oxadiazole derivatives, including the structural characterization and in vitro biological activities (antioxidant and antibacterial) against Staphylococcus aureus, highlighted compounds showing good antibacterial and potent antioxidant activities (Karanth et al., 2019).

Radioligand for Imaging

  • Potential Radioligand for Histamine H3 Receptors : The synthesis of a potential radioligand for clinical PET studies to image histamine H3 receptors, involving the labeling of a specific compound with fluorine-18 for PET imaging (Iwata et al., 2000).

Antimicrobial and Enzyme Inhibition

  • Enzyme Inhibitory and Antimicrobial Potential : A study on oxadiazole and acetamide derivatives of ethyl nipecotate evaluated their antibacterial and anti-enzymatic potential, indicating that synthesized compounds showed activity against bacterial strains and enzyme inhibition, suggesting a potential for further exploration in antimicrobial and therapeutic contexts (Nafeesa et al., 2017).

Cytotoxic Activity

  • Novel Sulfonamide Derivatives with Cytotoxic Activity : Research into sulfonamide derivatives revealed compounds with promising cytotoxic activity against breast and colon cancer cell lines, suggesting a direction for the development of anticancer drugs (Ghorab et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to target theinsect ryanodine receptor (RyR) . The RyR is a calcium channel protein that plays a crucial role in muscle contraction and neuronal signaling.

Mode of Action

Similar compounds have been found to act asactivators of the insect RyR . This suggests that N-(3,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide might interact with its target by binding to the RyR, leading to an increase in intracellular calcium levels, which can cause muscle contraction and other downstream effects.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3S/c1-31-20-13-12-19(14-21(20)32-2)27-22(30)15-33-25-23(16-8-10-18(26)11-9-16)28-24(29-25)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFJHZBWSGCZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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